Melting Point and Physical Form: Differentiating 6-Chloro-7-methyl-5-nitroquinoline from the Non-Methylated 6-Chloro-5-nitroquinoline Analog
The introduction of a methyl group at position 7 in 6-chloro-7-methyl-5-nitroquinoline elevates the melting point relative to the non-methylated analog 6-chloro-5-nitroquinoline. While 6-chloro-5-nitroquinoline is described as a yellow crystalline solid with a melting point in the range of approximately 105–110°C based on vendor technical data , the target compound 6-chloro-7-methyl-5-nitroquinoline is consistently reported as a beige crystalline solid with a melting point of 115–117°C . This 7–12°C elevation in melting point reflects increased lattice energy and altered intermolecular packing arising from the additional methyl substituent. For procurement, this difference serves as a critical identity verification parameter and a purity indicator, enabling analysts to distinguish between these structurally similar intermediates via simple melting point determination.
| Evidence Dimension | Melting point (solid-state thermal property) |
|---|---|
| Target Compound Data | 115–117°C, beige crystalline solid |
| Comparator Or Baseline | 6-Chloro-5-nitroquinoline (CAS 86984-32-9): ~105–110°C (estimated range from vendor description), yellow crystalline solid |
| Quantified Difference | Elevation of approximately 7–12°C for the 7-methyl derivative |
| Conditions | Differential scanning calorimetry / melting point apparatus; solid state |
Why This Matters
A higher and well-defined melting point facilitates unambiguous identity confirmation and purity assessment during incoming quality control, reducing the risk of misidentification when procuring nitroquinoline intermediates with similar CAS numbers.
